![molecular formula C23H22ClN7O2 B2859097 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one CAS No. 920370-40-7](/img/structure/B2859097.png)

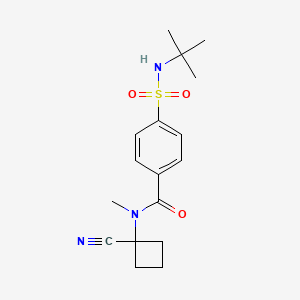

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

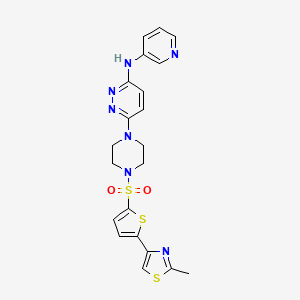

The compound contains several functional groups including a chlorophenyl group, a triazolopyrimidine group, a piperazine group, and a phenoxypropanone group. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazolopyrimidine and chlorophenyl groups are aromatic, contributing to the compound’s stability .Chemical Reactions Analysis

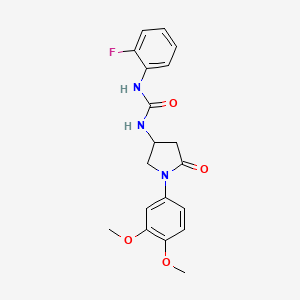

The compound could potentially undergo various chemical reactions. For example, the chlorine atom on the phenyl ring could be substituted in a nucleophilic aromatic substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar triazolopyrimidine and piperazine groups could enhance solubility in water .Applications De Recherche Scientifique

Heterocyclic Chemistry and Synthesis of Novel Compounds

The molecule 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a complex heterocyclic compound that has potential applications in medicinal chemistry due to its structural features. Research into similar heterocyclic compounds has led to the synthesis of a variety of novel compounds with significant biological activities. For example, El-Agrody et al. (2001) synthesized a range of pyrano[2,3-d]pyrimidines and triazolo[1,5-c]pyrimidines, demonstrating the versatility of heterocyclic chemistry in creating compounds with potential antimicrobial activities (El-Agrody et al., 2001). Similarly, Bektaş et al. (2007) synthesized new 1,2,4-triazole derivatives, further showcasing the scope of synthesizing biologically active molecules from heterocyclic precursors (Bektaş et al., 2007).

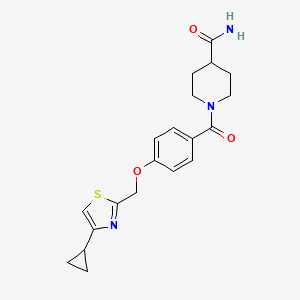

Antimicrobial and Antitumor Activities

The structural complexity of the molecule suggests potential for pharmacological applications, similar to other heterocyclic compounds. Patil et al. (2021) explored the antimicrobial activity of new piperazine and triazolo-pyrazine derivatives, emphasizing the role of heterocyclic compounds in the development of new antimicrobials (Patil et al., 2021). Research by Said et al. (2004) on thiazolopyrimidines as potential antimicrobial and antitumor agents further illustrates the potential medical applications of compounds with similar structural features (Said et al., 2004).

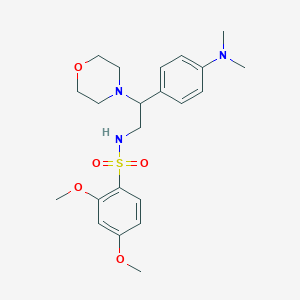

Structural and Pharmacological Investigations

Compounds with complex heterocyclic structures are often subjects of structural and pharmacological investigations to determine their potential as drug candidates. The research on indeno[2',1':5,6]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines by Hassan (2006) is an example of how structural investigations can lead to the discovery of compounds with specific biological activities (Hassan, 2006). Moreover, the work of Abdelriheem et al. (2017) in synthesizing pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines highlights the ongoing efforts to explore the biological activities of heterocyclic compounds (Abdelriheem et al., 2017).

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, facilitated by essential hydrogen bonding with Leu83 . This interaction results in significant alterations in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly causing an arrest at the G0-G1 stage . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .

Pharmacokinetics

These properties can help in predicting the structure requirement for the observed antitumor activity .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively . It also exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one is known to interact with various enzymes and proteins. It has been found to inhibit CDK2, a cyclin-dependent kinase involved in cell cycle regulation . The nature of these interactions is likely due to the compound’s ability to bind to the active site of the enzyme, thereby inhibiting its activity.

Cellular Effects

The compound has shown significant inhibitory effects on the growth of various cell lines. For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines . This suggests that the compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. For instance, it has been found to inhibit CDK2, which could lead to alterations in cell cycle progression .

Propriétés

IUPAC Name |

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenoxypropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN7O2/c1-16(33-19-5-3-2-4-6-19)23(32)30-13-11-29(12-14-30)21-20-22(26-15-25-21)31(28-27-20)18-9-7-17(24)8-10-18/h2-10,15-16H,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTZXFDYUFTRCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)OC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one](/img/structure/B2859021.png)

![N'-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)ethanediamide](/img/structure/B2859024.png)

![3,5-dimethyl-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2859032.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2859034.png)

![3-{1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]pyrrolidin-3-yl}-1,3-oxazolidine-2,4-dione](/img/structure/B2859035.png)